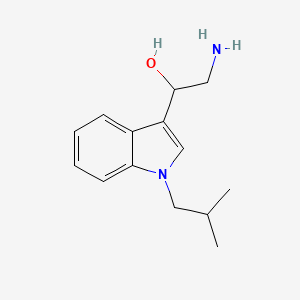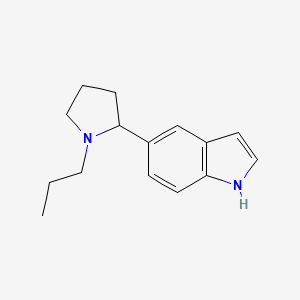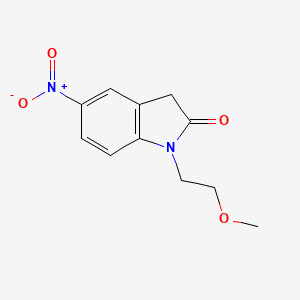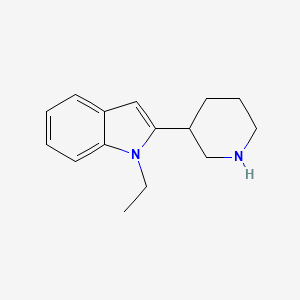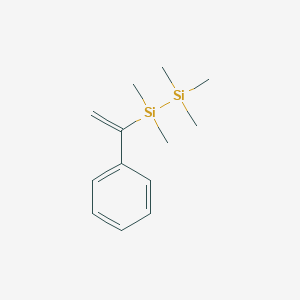
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one is a pyrimidine derivative with potential applications in various scientific fields. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry and other research areas.
Preparation Methods
The synthesis of 4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-5-(hydroxymethyl)pyrimidin-2(1H)-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to antitumor effects.
Comparison with Similar Compounds
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one can be compared with other pyrimidine derivatives, such as:
4-amino-5-(hydroxymethyl)pyrimidin-2(1H)-one: This compound lacks the benzyloxy group, which may affect its biological activity and chemical reactivity.
4-amino-5-(methoxymethyl)pyrimidin-2(1H)-one: The presence of a methoxy group instead of a benzyloxy group can lead to differences in solubility and reactivity.
4-amino-5-(ethoxymethyl)pyrimidin-2(1H)-one:
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-amino-5-(phenylmethoxymethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H13N3O2/c13-11-10(6-14-12(16)15-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,13,14,15,16) |
InChI Key |
CKUGETLNRNTMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C(NC(=O)N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
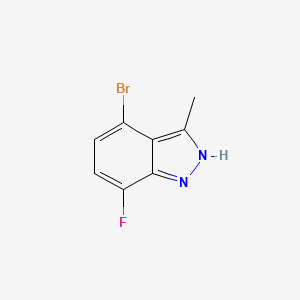
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)

